molecular formula C19H16ClN3O4S2 B2484600 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(o-tolyl)acetamide CAS No. 899357-61-0

2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2484600
CAS No.: 899357-61-0
M. Wt: 449.92
InChI Key: SJORDMJDMOEXCL-UHFFFAOYSA-N
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Description

2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C19H16ClN3O4S2 and its molecular weight is 449.92. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Enzyme Inhibition Properties

A study described the synthesis and pharmacological evaluation of different derivatives, highlighting their antibacterial and anti-enzymatic potential, supported by hemolytic activity analysis. The research demonstrated that certain derivatives exhibit good inhibitory effects against gram-negative bacterial strains, alongside low potential against the lipoxygenase (LOX) enzyme, providing insights into the cytotoxic behavior of these molecules (K. Nafeesa et al., 2017).

Density Functional Theory (DFT) Studies and Antimicrobial Activities

Another study focused on the synthesis of novel thiophene derivatives containing sulphonylacetamide groups, evaluated through DFT studies to gain insight into their structural properties and kinetic stability. These compounds displayed significant antibacterial activity against various bacterial strains and showed excellent urease inhibition, indicating their potential for therapeutic applications (Mnaza Noreen et al., 2015).

Antiviral and Antifungal Activities

Research on 5-aryl thiophenes bearing sulphonylacetamide moieties synthesized through Pd[0] Suzuki cross coupling reactions revealed promising antibacterial and anti-urease activities. Specifically, the synthesis process and the evaluation of antimicrobial and anti-urease activities of these compounds provided valuable data on their efficacy against a range of bacterial strains and their urease inhibition capabilities (Mnaza Noreen et al., 2015).

Structural and Conformational Analysis

A quantum computational approach was used to characterize an antiviral active molecule, focusing on vibrational signatures obtained through Raman and Fourier transform infrared spectroscopy. The study offered insights into the molecule's geometric equilibrium, intramolecular hydrogen bond, and its pharmacokinetic properties, highlighting its inhibition activity against viruses (S. J. Jenepha Mary et al., 2022).

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4S2/c1-12-4-2-3-5-15(12)22-17(24)11-28-19-21-10-16(18(25)23-19)29(26,27)14-8-6-13(20)7-9-14/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJORDMJDMOEXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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